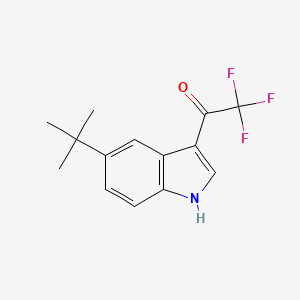

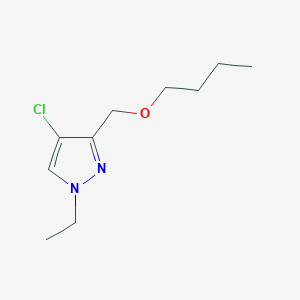

![molecular formula C19H30N2O2S B2916766 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline CAS No. 866152-34-3](/img/structure/B2916766.png)

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline, also known as 4-Decyl-N-Methylsulfanyl-2-nitroethenylaniline, is a synthetic organic compound used in laboratory experiments. It is a colorless solid with a molar mass of 310.44 g/mol and a melting point of 65 °C. 4-Decyl-N-Methylsulfanyl-2-nitroethenylaniline is an important reagent in organic synthesis and has been used in a variety of scientific research applications.

Scientific Research Applications

Configurational Isomerism and Crystallography

One area of application involves the study of configurational isomerism in crystalline forms of benzophenone anils. Research by Matthews, Paul, and Curtin (1991) explores how 4-Methyl-N-(4-nitro-α-phenylbenzylidene)aniline, similar in structure to the compound , exhibits different crystalline forms based on its Z and E configurations, showcasing the substance's solid-state behavior and its implications for material science and engineering Matthews, Paul, & Curtin, 1991.

Non-Linear Optical Materials

Another significant application is in the development of new organic non-linear optical crystals. Tsunekawa, Gotoh, and Iwamoto (1990) discovered that derivatives of benzylidene-aniline, with specific electron-donating and accepting groups, exhibit high second-harmonic generation (SHG) activities, highlighting their potential in creating materials for advanced optical technologies Tsunekawa, Gotoh, & Iwamoto, 1990.

Catalytic Reduction Studies

The catalytic reduction of nitrobenzene to aniline over Pt catalysts, studied by Sheng et al. (2016), provides insight into the reaction mechanisms at the molecular level. This research not only furthers understanding of the chemical processes involved but also has implications for industrial applications in the synthesis of aniline, a precursor to many important chemical products Sheng et al., 2016.

Environmental Applications

Research on the degradation of aniline using zero-valent iron as an activator of persulfate, as studied by Hussain, Zhang, and Huang (2014), demonstrates the potential for utilizing similar compounds in environmental remediation efforts. This study showcases how aniline degradation can be enhanced through specific catalytic processes, offering a pathway for the treatment of wastewater and polluted environments Hussain, Zhang, & Huang, 2014.

properties

IUPAC Name |

4-decyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2S/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)20-19(24-2)16-21(22)23/h12-16,20H,3-11H2,1-2H3/b19-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJZXNSCSZICRM-MNDPQUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)

![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2916691.png)

![3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2916693.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2916699.png)

![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2916703.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate](/img/structure/B2916705.png)